1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Description
1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of benzyl, phenyl, and pyrimidine groups, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C24H20Cl2N2O2S |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C24H20Cl2N2O2S/c25-16-10-12-17(13-11-16)28-22(29)21-18-7-2-1-3-9-20(18)31-23(21)27(24(28)30)14-15-6-4-5-8-19(15)26/h4-6,8,10-13H,1-3,7,9,14H2 |
InChI Key |
JBZFVDLPFVOWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. Common starting materials might include 2-chlorobenzyl chloride, 4-chlorophenylamine, and various reagents to form the cyclohepta[4,5]thieno[2,3-d]pyrimidine core. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions could involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that compounds similar to 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione exhibit significant anticancer properties. For example, derivatives of thieno[2,3-d]pyrimidines have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal investigated the anticancer effects of a series of thieno-pyrimidine derivatives. The results indicated that specific substitutions on the thieno ring led to increased cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The most potent derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory potential of thieno-pyrimidines, researchers synthesized several analogs and tested their COX inhibitory activity. One compound showed a remarkable selectivity for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione would depend on its specific interactions with molecular targets. It might bind to receptors, inhibit enzymes, or interact with nucleic acids. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic compounds with benzyl, phenyl, or pyrimidine groups. Examples could be:
- 1-(2-chlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- 1-(2-chlorobenzyl)-3-(4-methylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Uniqueness
The uniqueness of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions and reactions that might not be possible with other similar compounds.
Biological Activity
1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates a thieno[2,3-d]pyrimidine core. The presence of chlorinated benzyl and phenyl groups may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Effects : Preliminary studies suggest potential antibacterial activity against various strains. For instance, compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
- Anticancer Potential : Some derivatives of thieno[2,3-d]pyrimidines have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated several thieno derivatives for their antibacterial effects. Compounds similar to our target compound demonstrated significant inhibition against pathogenic bacteria. The structure-activity relationship indicated that the presence of chlorinated aromatic rings enhances activity .
- Enzyme Inhibition Studies : Research on enzyme inhibitors showed that compounds with similar scaffolds inhibited urease effectively. This suggests a potential pathway for developing treatments targeting gastrointestinal disorders .
- Molecular Docking Studies : Docking simulations have been employed to predict the interaction of this compound with various biological targets. These studies indicated favorable binding affinities with proteins involved in metabolic pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
